Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner, leading to various biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the reported biological activities of structurally similar compounds, it can be hypothesized that this compound may have a wide range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the ethoxyphenyl group: This step involves the acylation of the thiophene ring with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has similar antimicrobial and anticancer activities but differs in its structural features and specific biological targets.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although not a thiophene derivative, this compound shares some biological activities, such as antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDEYUWRTUITJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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